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molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No. B1295155
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
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Patent
US08445731B2

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.29 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15.62 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the contents little by little
CUSTOM
Type
CUSTOM
Details
reacted for further 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
Thereafter, the liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled away under vacuum
WASH
Type
WASH
Details
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
by adding anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was removed by decantation
DISTILLATION
Type
DISTILLATION
Details
Thereafter, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.102 mol
AMOUNT: MASS 12.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08445731B2

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.29 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15.62 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the contents little by little
CUSTOM
Type
CUSTOM
Details
reacted for further 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
Thereafter, the liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled away under vacuum
WASH
Type
WASH
Details
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
by adding anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was removed by decantation
DISTILLATION
Type
DISTILLATION
Details
Thereafter, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.102 mol
AMOUNT: MASS 12.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08445731B2

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.29 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15.62 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the contents little by little
CUSTOM
Type
CUSTOM
Details
reacted for further 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
Thereafter, the liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled away under vacuum
WASH
Type
WASH
Details
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
by adding anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was removed by decantation
DISTILLATION
Type
DISTILLATION
Details
Thereafter, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.102 mol
AMOUNT: MASS 12.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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